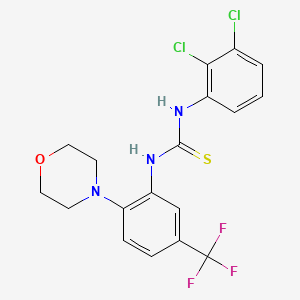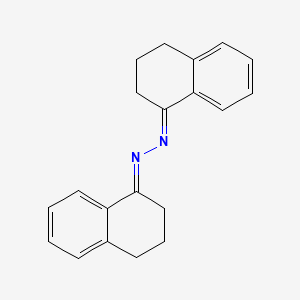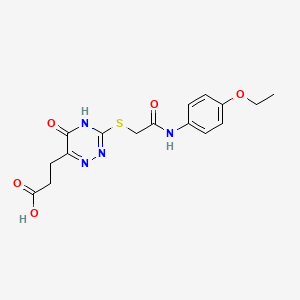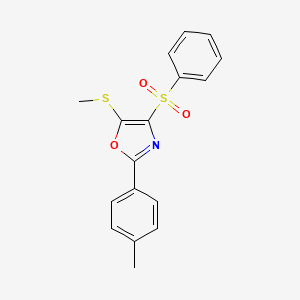
1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)thiourea (DMT) is an organic compound with a unique structure that has been studied extensively due to its potential applications in the scientific and medical fields. DMT is a heterocyclic compound composed of two benzene rings and a thiourea group, and is a member of the family of compounds known as thioureas. This compound has been the subject of numerous research studies due to its potential to act as an inhibitor of enzymes, as a ligand for metal ions, and as an inhibitor of protein kinases.
科学研究应用
1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea has been studied extensively due to its potential applications in the scientific and medical fields. As an enzyme inhibitor, this compound has been used to study the structure and function of various enzymes and proteins, as well as to study the effects of enzyme inhibition on cellular processes. This compound has also been used as a ligand for metal ions, such as iron and zinc, in order to study the binding interactions between the metal ions and proteins. Additionally, this compound has been studied as an inhibitor of protein kinases, which are proteins involved in the regulation of cell growth and differentiation.
作用机制
The mechanism of action of 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea is complex and not fully understood. It is thought that this compound binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. Additionally, this compound may interact with the metal ions in the active site, forming a complex that prevents the enzyme from functioning properly.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is known that this compound can have a variety of effects on cellular processes. In particular, this compound has been shown to inhibit the activity of certain enzymes and proteins, as well as to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to have an anti-inflammatory effect and to be a potential therapeutic agent for certain diseases, such as cancer.
实验室实验的优点和局限性
The use of 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea in laboratory experiments has several advantages. This compound is relatively easy to synthesize in a laboratory setting, and it is highly stable and non-toxic. Additionally, this compound is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to the use of this compound in laboratory experiments. This compound is not very soluble in water, so it must be dissolved in a solvent before use. Additionally, this compound can be difficult to purify, and its activity can vary depending on the conditions of the experiment.
未来方向
The potential applications of 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea are still being studied, and there are many possible future directions for research. For example, further research could be done to study the effects of this compound on other enzymes and proteins, as well as its potential therapeutic applications. Additionally, research could be done to study the mechanism of action of this compound and to develop methods to improve its solubility and stability. Furthermore, research could be done to explore the potential of this compound as a drug delivery system and to study its effects on other cellular processes.
合成方法
1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea can be synthesized in a laboratory setting through a multi-step process. The first step involves the reaction of 2,3-dichlorobenzaldehyde with morpholine in the presence of a base, such as potassium carbonate, to form a dimer. This dimer is then reacted with trifluoromethylbenzene sulfonyl chloride in a solvent, such as dichloromethane, to form the desired product, this compound.
属性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F3N3OS/c19-12-2-1-3-13(16(12)20)24-17(28)25-14-10-11(18(21,22)23)4-5-15(14)26-6-8-27-9-7-26/h1-5,10H,6-9H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJSLXHCIIGFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(dimethylamino)benzyl]valine](/img/structure/B2616831.png)

![2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2616835.png)
![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2616837.png)

![N-allyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2616840.png)


![N-(2-cyclohex-1-en-1-ylethyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2616844.png)

![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616847.png)

![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616851.png)
